molecular formula C12H18N2 B071352 3-(1-Piperidyl)benzylamine CAS No. 175696-71-6

3-(1-Piperidyl)benzylamine

Cat. No.: B071352
CAS No.: 175696-71-6
M. Wt: 190.28 g/mol
InChI Key: BISSHLVDQOLHNQ-UHFFFAOYSA-N
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Description

3-(1-Piperidyl)benzylamine, also known as [3-(1-piperidinyl)phenyl]methanamine, is a chemical compound that belongs to the class of aromatic amines. It is characterized by a benzylamine structure where the benzyl group is substituted with a piperidine ring. This compound is a white crystalline solid that is soluble in water and organic solvents. It has been studied extensively for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Piperidyl)benzylamine can be achieved through several methods. One common synthetic route involves the reductive amination of benzaldehyde with piperidine. This reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon . The reaction conditions often include a solvent such as methanol or ethanol and are carried out at room temperature or slightly elevated temperatures.

Another method involves the nucleophilic substitution of benzyl chloride with piperidine. This reaction is usually conducted in the presence of a base such as sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethylformamide or acetonitrile .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and solvents are selected to optimize the reaction rate and minimize byproduct formation.

Chemical Reactions Analysis

Types of Reactions

3-(1-Piperidyl)benzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions with halides or sulfonates to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in dimethylformamide or acetonitrile.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted benzylamine derivatives.

Scientific Research Applications

3-(1-Piperidyl)benzylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(1-Piperidyl)benzylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exerting therapeutic effects in neurological disorders . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analogue with a benzyl group attached to an amine.

    N-Methylbenzylamine: A derivative with a methyl group attached to the nitrogen atom.

    N,N-Dimethylbenzylamine: A derivative with two methyl groups attached to the nitrogen atom.

Uniqueness

3-(1-Piperidyl)benzylamine is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The piperidine ring enhances the compound’s ability to interact with biological targets, potentially increasing its efficacy in therapeutic applications . Additionally, the presence of the piperidine ring can influence the compound’s solubility, stability, and reactivity compared to simpler benzylamine derivatives.

Properties

IUPAC Name

(3-piperidin-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-10-11-5-4-6-12(9-11)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISSHLVDQOLHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383773
Record name 1-[3-(Piperidin-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175696-71-6
Record name 3-(1-Piperidinyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175696-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Piperidin-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(1-piperidyl)phenyl]methanamine
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